N-(1,4-Dithian-2-ylmethyl)prop-2-enamide
Description
N-(1,4-Dithian-2-ylmethyl)prop-2-enamide is an acrylamide derivative featuring a 1,4-dithiane ring system. The compound combines the reactive α,β-unsaturated carbonyl group of prop-2-enamide (acrylamide) with the sulfur-rich 1,4-dithiane moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(1,4-dithian-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-2-8(10)9-5-7-6-11-3-4-12-7/h2,7H,1,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKHLAPRBRMWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CSCCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally relevant for comparison:
A. 2-Iodo-N-(prop-2-yn-1-yl)acetamide ()
- Structure : Features an iodoacetamide core with a propargylamine substituent.
- Synthesis : Prepared via EDCI/DMAP-mediated coupling of 2-iodoacetic acid and propargylamine in dichloromethane, yielding 5% after purification .
- Key Differences :
- The propargyl group introduces alkyne reactivity, contrasting with the α,β-unsaturated acrylamide in the target compound.
- The iodine atom may enable halogen-bonding or radiolabeling applications, whereas the dithiane group in the target compound could enhance metal coordination or redox stability.
B. N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide ()
- Structure : Contains a piperidine ring substituted with phenethyl and phenyl groups, linked to an acrylamide.
- The dithiane ring in the target compound may confer distinct solubility or metabolic stability compared to the piperidine-aromatic system.
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